molecular formula C13H20N2O4S2 B2762232 1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide CAS No. 949321-46-4

1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide

Cat. No.: B2762232
CAS No.: 949321-46-4
M. Wt: 332.43
InChI Key: AAUVVCHGNHSEJG-UHFFFAOYSA-N
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Description

1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide is an organic compound with the molecular formula C13H20N2O4S2. It is characterized by the presence of a cyclohexyl group, a methyl group, and two sulfonamide groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide can be synthesized through a multi-step process involving the sulfonation of benzene derivatives followed by the introduction of cyclohexyl and methyl groups. The typical synthetic route involves:

Industrial Production Methods: Industrial production of this compound typically involves large-scale sulfonation and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in the enzyme’s activity, which can be exploited for therapeutic purposes .

Comparison with Similar Compounds

1-N-cyclohexyl-1-N-methylbenzene-1,2-disulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-N-cyclohexyl-2-N-methylbenzene-1,2-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S2/c1-15(11-7-3-2-4-8-11)21(18,19)13-10-6-5-9-12(13)20(14,16)17/h5-6,9-11H,2-4,7-8H2,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUVVCHGNHSEJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=CC=C2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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